molecular formula C12H16ClNO2 B4560754 3-chloro-N-(3-ethoxypropyl)benzamide

3-chloro-N-(3-ethoxypropyl)benzamide

Cat. No.: B4560754
M. Wt: 241.71 g/mol
InChI Key: DLPVAIVPFZZHBI-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-ethoxypropyl)benzamide is a benzamide derivative characterized by a chlorine atom at the 3-position of the benzene ring and an ethoxypropyl group attached to the amide nitrogen. The ethoxypropyl substituent introduces flexibility and polarity due to its ether oxygen, which can participate in hydrogen bonding. This compound’s molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 253.71 g/mol.

Properties

IUPAC Name

3-chloro-N-(3-ethoxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-2-16-8-4-7-14-12(15)10-5-3-6-11(13)9-10/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPVAIVPFZZHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(3-ethoxypropyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-ethoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-N-(3-ethoxypropyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Scientific Research Applications

Chemistry: 3-chloro-N-(3-ethoxypropyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-ethoxypropyl)benzamide depends on its specific application. In pharmacological studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxypropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Table 1: Structural and Electronic Comparisons
Compound Name Substituent(s) Molecular Formula Key Functional Groups Notable Properties
3-Chloro-N-(3-ethoxypropyl)benzamide 3-Cl, N-(3-ethoxypropyl) C₁₂H₁₆ClNO₂ Amide, ether, chloro Flexible chain, H-bond acceptor
4-Chloro-N-(3-methoxypropyl)-N-[(3S)-piperidinyl]benzamide () 4-Cl, N-(3-methoxypropyl), N-piperidinyl C₂₀H₂₈ClN₂O₂ Amide, methoxy, piperidine Chiral center, increased H-bond capacity
3-Chloro-N-(2-nitrophenyl)benzamide () 3-Cl, N-(2-nitrophenyl) C₁₃H₉ClN₂O₃ Amide, nitro Strong electron-withdrawing nitro group
3-Chloro-N,N-dimethylbenzamide () 3-Cl, N,N-dimethyl C₉H₁₀ClNO Amide, dimethyl Reduced polarity, steric hindrance
3-Chloro-N-(3-methylphenyl)benzamide () 3-Cl, N-(3-methylphenyl) C₁₄H₁₂ClNO Amide, methyl Weak electron-donating methyl group
  • Electronic Effects :

    • The 3-chloro substituent in the target compound is meta to the amide group, creating a moderate electron-withdrawing effect. In contrast, the 4-chloro analog () has para substitution, which may alter resonance effects on the amide bond .
    • The nitro group in strongly withdraws electrons, reducing the amide’s nucleophilicity compared to the ethoxypropyl group’s electron-donating ether oxygen .
  • In contrast, the N,N-dimethyl group () is smaller and more rigid, reducing solubility . The piperidinyl group () adds steric bulk and hydrogen-bonding sites, which could influence biological activity or crystal packing .

Crystallographic and Packing Behavior

Table 2: Crystallographic Data Comparison
Compound Name Space Group Unit Cell Parameters (Å, °) Key Interactions Reference
3-Chloro-N-(2-nitrophenyl)benzamide P2₁/c a=25.023, b=5.3705, c=8.1289, β=98.537 C–H···O, Cl···Cl (3.943 Å)
3-Chloro-N-(3-methylphenyl)benzamide P2₁/c a=8.577, b=13.551, c=10.357, β=93.04 C–H···O, π-π stacking
3-Chloro-N-phenylbenzamide P2₁/c a=25.0232, b=5.3705, c=8.1289, β=98.537 N–H···O, C–H···Cl
  • Intermolecular Interactions :
    • The target compound’s ethoxypropyl group may form C–H···O interactions similar to those observed in and , but its longer chain could lead to less dense packing compared to smaller substituents .
    • Halogen Interactions : Chlorine atoms in exhibit Cl···Cl contacts (3.943 Å), which are weaker than typical halogen bonds (3.3–3.5 Å) but still influence crystal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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